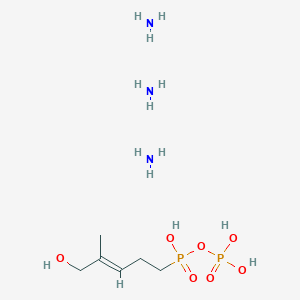
(E)-C-HDMAPP (ammonium)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-C-HDMAPP (ammonium) is a chemical compound that has garnered interest due to its unique properties and potential applications in various fields. This compound is characterized by its ammonium ion, which plays a crucial role in its chemical behavior and interactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-C-HDMAPP (ammonium) involves several steps, starting with the preparation of the precursor compounds. The reaction conditions typically include controlled temperatures, specific pH levels, and the use of catalysts to facilitate the desired chemical transformations. The exact synthetic route may vary depending on the desired purity and yield of the final product.
Industrial Production Methods
In an industrial setting, the production of (E)-C-HDMAPP (ammonium) is scaled up to meet demand. This involves optimizing the reaction conditions to ensure consistent quality and high yield. Industrial production methods may include continuous flow reactors, which allow for better control over reaction parameters and increased efficiency.
化学反応の分析
Types of Reactions
(E)-C-HDMAPP (ammonium) undergoes various chemical reactions, including:
Oxidation: This reaction involves the loss of electrons and can result in the formation of different oxidation states of the compound.
Reduction: This reaction involves the gain of electrons and can lead to the formation of reduced forms of the compound.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by specific reagents and conditions.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts that facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures, specific solvents, and precise pH levels.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway and conditions. For example, oxidation reactions may produce higher oxidation state compounds, while reduction reactions may yield lower oxidation state compounds. Substitution reactions can result in the formation of new compounds with different functional groups.
科学的研究の応用
(E)-C-HDMAPP (ammonium) has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and as a catalyst in certain processes.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.
Industry: It is used in the production of various industrial chemicals and materials.
作用機序
The mechanism of action of (E)-C-HDMAPP (ammonium) involves its interaction with specific molecular targets and pathways. The ammonium ion plays a crucial role in these interactions, influencing the compound’s reactivity and behavior. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
Some compounds similar to (E)-C-HDMAPP (ammonium) include:
- Ammonium chloride
- Ammonium bicarbonate
- Quaternary ammonium salts
Uniqueness
What sets (E)-C-HDMAPP (ammonium) apart from these similar compounds is its unique structure and specific chemical properties. These properties make it particularly suitable for certain applications where other ammonium compounds may not be as effective.
特性
分子式 |
C6H23N3O7P2 |
|---|---|
分子量 |
311.21 g/mol |
IUPAC名 |
azane;[(E)-5-hydroxy-4-methylpent-3-enyl]-phosphonooxyphosphinic acid |
InChI |
InChI=1S/C6H14O7P2.3H3N/c1-6(5-7)3-2-4-14(8,9)13-15(10,11)12;;;/h3,7H,2,4-5H2,1H3,(H,8,9)(H2,10,11,12);3*1H3/b6-3+;;; |
InChIキー |
VLHWKNAWRGFXCI-LESCHLGKSA-N |
異性体SMILES |
C/C(=C\CCP(=O)(O)OP(=O)(O)O)/CO.N.N.N |
正規SMILES |
CC(=CCCP(=O)(O)OP(=O)(O)O)CO.N.N.N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


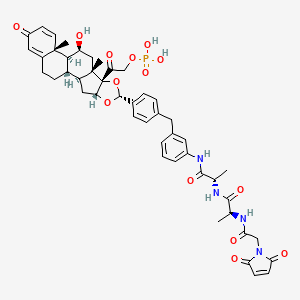
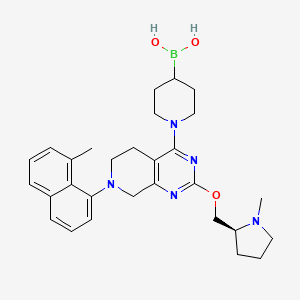
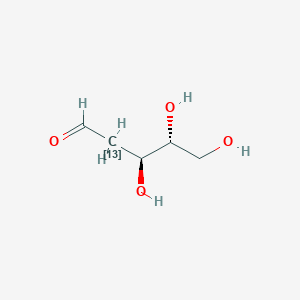
![[(2S)-3-(2-methoxyethoxy)-2-octadecanoyloxypropyl] octadecanoate](/img/structure/B12406726.png)




![[Glp5] Substance P (5-11)](/img/structure/B12406748.png)


![(1S,2R,3S,5R,6R,7R,8S,9R)-2,8-dihydroxy-12-(2-hydroxypropan-2-yl)-7-methylspiro[4,10-dioxatetracyclo[7.2.1.02,7.03,5]dodecane-6,2'-oxirane]-11-one](/img/structure/B12406772.png)
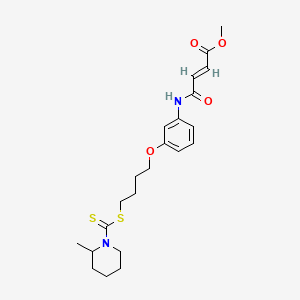
![7-oxo-6-[4-(2-oxopiperidin-1-yl)phenyl]-1-[4-(trideuterio(113C)methoxy)phenyl]-4,5-dihydropyrazolo[3,4-c]pyridine-3-carboxylic acid](/img/structure/B12406778.png)
